Isobutylshikonin Demonstrates 6–7× Greater Cytotoxic Potency Than Parent Shikonin in Oral Squamous Carcinoma Cells
In a direct head-to-head comparison using MTT assay, isobutyrylshikonin exhibited IC₅₀ values of 1.98 μM (24 h) and 1.80 μM (48 h) in Ca9-22 oral squamous carcinoma cells, while parent shikonin required IC₅₀ values of 13.59 μM (24 h) and 12.81 μM (48 h) [1]. The authors concluded that isobutyrylshikonin exerts the same cytotoxic effect at a concentration approximately 6 times lower than shikonin [1][2]. This potency advantage was confirmed in a second oral cancer cell line (SCC-25), while neither compound induced significant cytotoxicity in human normal keratinocytes at the effective concentrations [1].
| Evidence Dimension | Cytotoxicity IC₅₀ in oral squamous carcinoma Ca9-22 cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.98 μM (24 h); 1.80 μM (48 h) |
| Comparator Or Baseline | Shikonin: IC₅₀ = 13.59 μM (24 h); 12.81 μM (48 h) |
| Quantified Difference | 6.86× lower at 24 h; 7.12× lower at 48 h |
| Conditions | MTT assay, Ca9-22 oral squamous carcinoma cells, 24 and 48 h exposure |
Why This Matters
For researchers investigating oral cancer therapeutics, isobutylshikonin requires approximately 6–7× less compound mass to achieve equivalent cytotoxic efficacy compared to shikonin, reducing per-experiment procurement costs and minimizing potential off-target effects at lower working concentrations.
- [1] Park DG, et al. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro. Arch Oral Biol. 2020;116:104774. View Source
- [2] Park DG, et al. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro. Arch Oral Biol. 2020;116:104774. View Source
